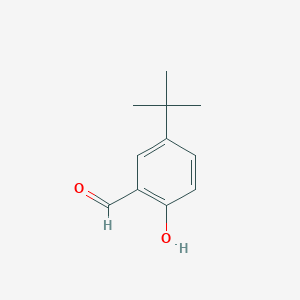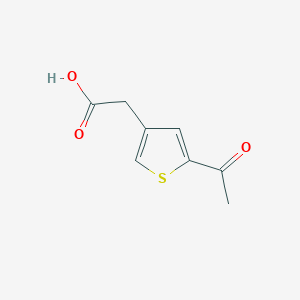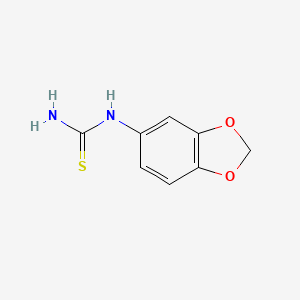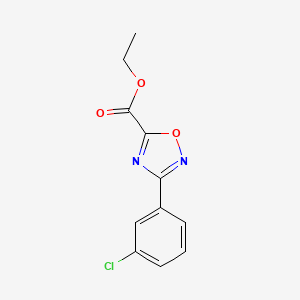
5-tert-Butyl-2-hydroxybenzaldehyd
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
5-tert-Butyl-2-hydroxybenzaldehyde has a wide range of applications in scientific research:
Vorbereitungsmethoden
5-tert-Butyl-2-hydroxybenzaldehyde can be synthesized through the Duff reaction, which involves the formylation of 2,4-di-tert-butylphenol using hexamethylenetetramine in the presence of an acid, typically acetic acid . The reaction conditions generally include heating the mixture to around 130°C for a specific duration . This method is preferred due to its efficiency and the avoidance of hazardous materials .
Analyse Chemischer Reaktionen
5-tert-Butyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Condensation Reactions: It reacts with diamines to form salen ligands, which are popular in catalysis.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Substitution Reactions: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 5-tert-Butyl-2-hydroxybenzaldehyde primarily involves its ability to form stable complexes with metal ions. This property is exploited in catalysis, where the compound acts as a ligand, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ions used .
Vergleich Mit ähnlichen Verbindungen
5-tert-Butyl-2-hydroxybenzaldehyde is similar to other hydroxybenzaldehydes, such as 3,5-di-tert-butylsalicylaldehyde and 3-tert-butyl-2-hydroxybenzaldehyde . its unique tert-butyl substitution at the 5-position provides distinct steric and electronic properties, making it particularly useful in the synthesis of specific ligands and catalysts .
Similar compounds include:
3,5-Di-tert-butylsalicylaldehyde: Used in the synthesis of salen ligands.
3-tert-Butyl-2-hydroxybenzaldehyde: Another hydroxybenzaldehyde with different substitution patterns.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their molecular structures.
Eigenschaften
IUPAC Name |
5-tert-butyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-7,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCQQLGWGRTXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363063 | |
| Record name | 5-tert-Butylsalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2725-53-3 | |
| Record name | 5-tert-Butylsalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-TERT-BUTYLSALICYLALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-tert-Butyl-2-hydroxybenzaldehyde primarily used in scientific research?
A1: 5-tert-Butyl-2-hydroxybenzaldehyde is a key building block for synthesizing Schiff base ligands. These ligands, characterized by a nitrogen double bond with carbon, are frequently employed to create metal complexes. [, , , , , , , ]
Q2: Can you elaborate on the significance of Schiff base ligands derived from 5-tert-Butyl-2-hydroxybenzaldehyde in coordination chemistry?
A2: These Schiff base ligands demonstrate a remarkable ability to coordinate with various metal ions, including transition metals like copper, nickel, palladium, and platinum, as well as lanthanides. This versatility makes them valuable in developing catalysts, luminescent materials, and compounds with potential biological activity. [, , , , , ]
Q3: What structural characteristics of 5-tert-Butyl-2-hydroxybenzaldehyde-derived Schiff base ligands contribute to their coordination capabilities?
A3: These ligands typically possess multiple coordination sites, often including nitrogen, oxygen, and sulfur atoms, enabling them to effectively chelate metal ions. This chelation forms stable metal complexes with defined geometries. [, , , ]
Q4: Are there any specific examples of how metal complexes with 5-tert-Butyl-2-hydroxybenzaldehyde-derived Schiff base ligands have been applied?
A4: Certainly! Researchers have explored these complexes for their catalytic activity in asymmetric oxidation reactions, such as the enantioselective nitroaldol reaction. [, ] Additionally, they have shown potential as antibacterial agents. []
Q5: What is known about the structure of 5-tert-Butyl-2-hydroxybenzaldehyde itself?
A5: 5-tert-Butyl-2-hydroxybenzaldehyde has the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol. Structurally, its molecular conformation is stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the aldehyde oxygen. []
Q6: Has computational chemistry been employed in research related to 5-tert-Butyl-2-hydroxybenzaldehyde or its derivatives?
A6: Yes, computational studies have been conducted on manganese dimers incorporating Schiff base ligands derived from 5-tert-Butyl-2-hydroxybenzaldehyde. These studies investigated the impact of structural distortions on the magnetic coupling parameters within the dimers. []
Q7: Has the concept of structure-activity relationships (SAR) been explored with 5-tert-Butyl-2-hydroxybenzaldehyde derivatives?
A7: Research has demonstrated that incorporating different substituents into the salicylidenyl unit of 5-tert-Butyl-2-hydroxybenzaldehyde-derived Schiff base ligands can significantly influence the catalytic activity and enantioselectivity of the resulting vanadium complexes in asymmetric sulfide oxidation reactions. []
Q8: What analytical techniques are commonly used to characterize and study 5-tert-Butyl-2-hydroxybenzaldehyde and its derivatives?
A8: A variety of techniques are employed, including X-ray crystallography for structural determination, nuclear magnetic resonance (NMR) spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, circular dichroism spectroscopy, UV-Vis spectroscopy, fluorescence spectroscopy, and electrochemical methods. [, , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1270059.png)
![6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1270060.png)







![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B1270110.png)


